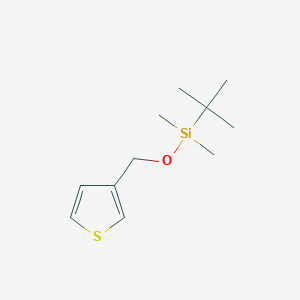
Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 3-thienylmethoxy group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-thienylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-Butyl(dimethyl)silyl chloride+3-thienylmethanol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and amines due to its stability and ease of removal.
Materials Science: The compound is used in the synthesis of organosilicon polymers and materials with unique electronic properties.
Biology and Medicine: It is used in the development of silicon-based drugs and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Mécanisme D'action
The mechanism of action of Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The tert-butyl and dimethyl groups provide steric protection, while the thienylmethoxy group can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilanol: Similar structure but with a hydroxyl group instead of a thienylmethoxy group.
tert-Butyldimethylsilyl chloride: Precursor used in the synthesis of Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane.
tert-Butyl(dimethyl)(3-methylphenoxy)silane: Similar structure but with a methylphenoxy group instead of a thienylmethoxy group.
Uniqueness
This compound is unique due to the presence of the thienylmethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of organosilicon compounds with specific functional properties.
Propriétés
Formule moléculaire |
C11H20OSSi |
|---|---|
Poids moléculaire |
228.43 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane |
InChI |
InChI=1S/C11H20OSSi/c1-11(2,3)14(4,5)12-8-10-6-7-13-9-10/h6-7,9H,8H2,1-5H3 |
Clé InChI |
NWORHKAOLRBMTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CSC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-2-methyl-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B8568377.png)
![2-Amino-N-[3-(2-methylimidazol-1-yl)propyl]benzamide](/img/structure/B8568380.png)




![3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide](/img/structure/B8568428.png)


![2-[4-(4-Hydroxyphenyl)butyl]isoindole-1,3-dione](/img/structure/B8568443.png)
![3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)


